molecular formula C8H15NO B2639314 Rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol CAS No. 1294008-60-8

Rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol

Cat. No.: B2639314
CAS No.: 1294008-60-8
M. Wt: 141.214
InChI Key: CQZPRWFZMVAJOG-WZQOZDJLSA-N
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Description

Rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol is a complex organic compound with a unique structure that includes multiple chiral centers

Scientific Research Applications

Rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol typically involves multi-step organic reactions. One common approach is the hydrogenation of a precursor compound under specific conditions to achieve the desired stereochemistry. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2r,3aR,5r,6aS)-5-amino-5-methyloctahydropentalen-2-ol
  • (2r,3aR,5s,6aS)-2-methyloctahydropentalene-2,5-diol

Uniqueness

Rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

(3aS,6aR)-5-amino-1,2,3,3a,4,5,6,6a-octahydropentalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-7-1-5-3-8(10)4-6(5)2-7/h5-8,10H,1-4,9H2/t5-,6+,7?,8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZPRWFZMVAJOG-XEDAXZNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(CC2CC1N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CC(C[C@@H]2CC1N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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